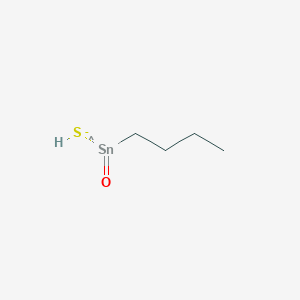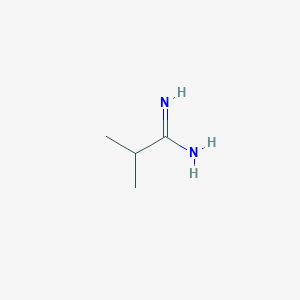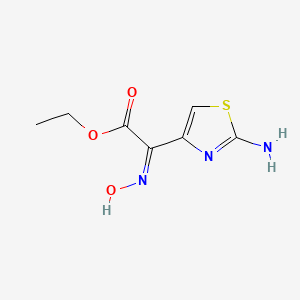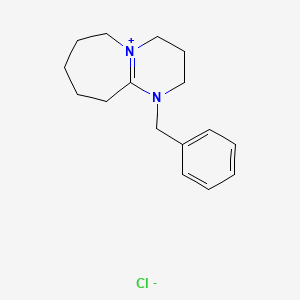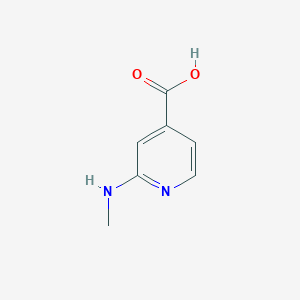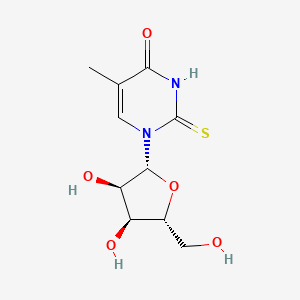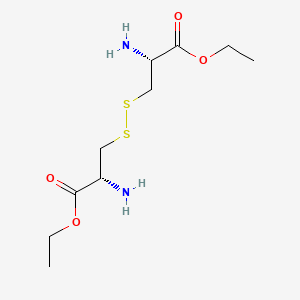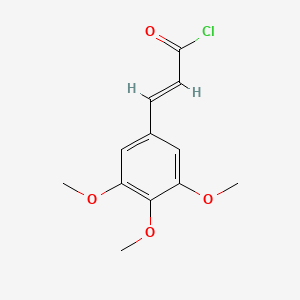
3',4',5'-Trimethoxycinnamoyl chloride
Vue d'ensemble
Description
3',4',5'-Trimethoxycinnamoyl chloride is a chemical compound that has been extensively researched due to its potential applications in various fields. It is a derivative of cinnamic acid and is commonly used in the synthesis of other compounds.
Applications De Recherche Scientifique
Polymer Synthesis and Modification
3',4',5'-Trimethoxycinnamoyl chloride has been utilized in the synthesis of hyperbranched polyesters. For instance, star-shaped hyperbranched polyesters were prepared by treating a hyperbranched polyester with an excess of acid chloride, including 4-methoxycinnamoyl chloride. This process resulted in the transformation of trimethylsiloxy groups into ester groups, affecting the solubilities and glass-transition temperatures of the polyesters (Kricheldorf, Bolender, & Wollheim, 1999).
In another study, 3,5-bis(trimethylsiloxy)benzoyl chloride, a related compound, was polymerized to create hyperbranched aromatic polyesters with controlled molecular weights and phenolic group functionalization (Wooley, Hawker, Lee, & Fréchet, 1994).
Chemical Synthesis and Characterization
3',4',5'-Trimethoxycinnamoyl chloride is involved in the synthesis of various chemical compounds. For example, it was used in the synthesis of scutellarein, a compound with potential applications in medical research. This process involved direct acylation with p-methoxycinnamoyl chloride, leading to the formation of chalcone, and subsequent transformations to yield scutellarein (Xue Wei-chao, 2012).
Application in Chiral Recognition
In chromatography, derivatives of acid chlorides like 3',4',5'-Trimethoxycinnamoyl chloride are used for chiral recognition studies. For instance, the chromatographic behavior of derivatives on π-basic chiral stationary phases (CSPs) has been investigated, revealing that size correspondence between π-basic and π-acidic groups is crucial for enantioselectivity (Pirkle, Burke, & Deming, 1993).
Polymerization Studies
In-depth investigations of the polymerization of related compounds, such as 3,5-bis(trimethylsiloxy)benzoyl chloride, have been conducted using simulation models. These studies provide insights into the polymerization kinetics and internal structural properties of hyperbranched polyesters (Wang, Yang, & He, 2013).
Propriétés
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFPFTGFVSWSTH-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4',5'-Trimethoxycinnamoyl chloride | |
CAS RN |
10263-19-1 | |
| Record name | 3',4',5'-Trimethoxycinnamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010263191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4',5'-trimethoxycinnamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

